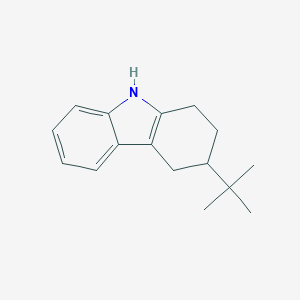

3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole

Overview

Description

3-tert-Butyl-2,3,4,9-tetrahydro-1H-carbazole is a chemical compound with the molecular formula C17H21NO2 It is a derivative of carbazole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of tert-butyl-substituted aniline derivatives, which undergo cyclization in the presence of acid catalysts. The reaction conditions often involve elevated temperatures and controlled environments to ensure the desired product formation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-tert-Butyl-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form carbazole derivatives with different functional groups.

Reduction: Reduction reactions can modify the aromaticity and introduce hydrogen atoms at specific positions.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the carbazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include selenium dioxide (SeO2) and manganese dioxide (MnO2).

Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Halogenation and alkylation reactions often use reagents like bromine (Br2) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbazole-1-ones, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

3-tert-Butyl-2,3,4,9-tetrahydro-1H-carbazole has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry: Utilized in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to specific sites, altering the activity of proteins and other biomolecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

3,6-Di-tert-butylcarbazole: Another carbazole derivative with similar structural features but different substituents.

1,2,3,4-Tetrahydrocarbazole: A simpler carbazole derivative without the tert-butyl group.

5,6,7,8-Tetrahydrocarbazole: Another variant with hydrogenation at different positions.

Uniqueness

3-tert-Butyl-2,3,4,9-tetrahydro-1H-carbazole is unique due to its specific tert-butyl substitution, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific research and industrial applications .

Biological Activity

3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of carbazole, characterized by a tetrahydro structure and a tert-butyl group. This structural configuration influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets including enzymes and receptors. Its mechanism involves:

- Enzyme Inhibition : The compound can inhibit specific enzymes that play crucial roles in cellular processes.

- Receptor Modulation : It may bind to receptors involved in signal transduction pathways, thereby modulating their activity and influencing cellular responses .

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity. Notable findings include:

- Cell Cycle Arrest : In vitro studies have shown that the compound can induce cell cycle arrest in the G2-M phase and promote apoptosis in cancer cell lines such as MCF-7 and HT-29 .

- Telomerase Inhibition : Molecular docking studies suggest that derivatives of this compound can inhibit telomerase activity, a critical factor in cancer cell proliferation. For instance, one study reported a binding affinity of -6.74 kcal/mol towards human telomerase (hTERT) and demonstrated significant inhibition of telomerase in breast cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Antibacterial and Antifungal Effects : Preliminary studies indicate that this compound exhibits antibacterial and antifungal activities against various pathogens .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, the compound has shown potential anti-inflammatory effects. Research into its pharmacological applications suggests it may modulate inflammatory pathways through interactions with specific receptors .

Synthesis and Evaluation

Numerous studies have synthesized derivatives of this compound to enhance its biological activity. For example:

| Compound | Activity | Cell Line | IC50 (µM) |

|---|---|---|---|

| 5g | Telomerase inhibition | MCF-7 | 12.5 |

| Thioamide derivative | Anticancer | HTC116 | 15.0 |

| Benzimidazole conjugate | Apoptosis induction | K562 | 10.0 |

These findings underscore the compound's versatility as a scaffold for developing new therapeutic agents targeting various diseases .

In Vivo Studies

In vivo studies have further validated the anticancer potential of this compound. For instance, animal models treated with specific derivatives showed significant reductions in tumor size compared to controls . These results support the hypothesis that this compound can be an effective lead compound for cancer therapy.

Properties

IUPAC Name |

3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N/c1-16(2,3)11-8-9-15-13(10-11)12-6-4-5-7-14(12)17-15/h4-7,11,17H,8-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHQFCGFAJBMHHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC2=C(C1)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90293282 | |

| Record name | 3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22401-71-4 | |

| Record name | NSC88265 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.